

4-Iodoaniline: A Cornerstone in Modern Pharmaceutical Development

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Compound of Interest

Compound Name: **4-Iodoaniline**

Cat. No.: **B139537**

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A Technical Guide for Researchers and Drug Development Professionals

Introduction: **4-Iodoaniline**, a seemingly simple aromatic amine, has emerged as a critical and versatile building block in the landscape of modern pharmaceutical development. Its unique structural and chemical properties, particularly the presence of a reactive iodine atom and an amino group on a benzene ring, make it an invaluable starting material and intermediate for the synthesis of a wide array of complex molecular architectures. This technical guide provides an in-depth review of the role of **4-iodoaniline** in the pharmaceutical industry, with a focus on its application in the synthesis of targeted therapies, particularly tyrosine kinase inhibitors. We will delve into its physicochemical properties, key synthetic applications with detailed experimental protocols, quantitative data on the efficacy of its derivatives, and its role in modulating critical signaling pathways in cancer.

Physicochemical and Toxicological Profile of 4-Iodoaniline

4-Iodoaniline is a grey to blackish crystalline powder with a molecular weight of 219.02 g/mol. [1][2] It exhibits slight solubility in water but is freely soluble in organic solvents such as alcohol and diethyl ether.[1][2] Its stability under normal storage conditions, coupled with its high reactivity, makes it a favored reagent in pharmaceutical synthesis.[3]

A comprehensive understanding of its toxicological profile is paramount for its safe handling and application in pharmaceutical manufacturing.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₆ IN	[1][4]
Molecular Weight	219.02 g/mol	[1][4]
Melting Point	63-65 °C	[1][2]
Appearance	Grey to blackish powder	[1][2]
Solubility	Slightly soluble in water; freely soluble in alcohol and diethyl ether.	[1][2]
Oral LD50 (Rat)	523 mg/kg	[5][6]
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).	[7][8]
Adverse Effects	Can induce methemoglobinemia, a condition characterized by an increased level of methemoglobin in the blood.[4] Absorption into the body can cause cyanosis, with a possible delayed onset of 2 to 4 hours or more.[7] It is also a skin and strong eye irritant.[5]	[4][5][7]

The Role of 4-Iodoaniline in the Synthesis of Tyrosine Kinase Inhibitors

One of the most significant applications of **4-iodoaniline** in pharmaceutical development is in the synthesis of tyrosine kinase inhibitors (TKIs).[9] TKIs are a class of targeted cancer therapies that block the action of tyrosine kinases, enzymes that are crucial for cell signaling, growth, and division. Dysregulation of tyrosine kinase activity is a hallmark of many cancers.

The 4-anilinoquinazoline scaffold, often derived from **4-iodoaniline**, is a common structural motif in many potent EGFR and VEGFR inhibitors.[10][11][12]

Quantitative Efficacy of 4-Iodoaniline Derivatives as Kinase Inhibitors

The following table summarizes the in vitro efficacy of several 4-anilinoquinazoline derivatives, highlighting the potent inhibitory activity achieved through molecular modifications that often involve a **4-iodoaniline**-derived moiety.

Compound ID	Target Kinase(s)	IC ₅₀ (nM)	Target Cell Line	Reference(s)
33	EGFR	3000	A431	[10]
19	EGFR	12.1 ± 1.6	-	[13]
20	EGFR	13.6 ± 0.8	-	[13]
10a	EGFR, VEGFR-2	-	A549, H446	[11]
10g	EGFR, VEGFR-2	-	A549, H446	[11]

Key Synthetic Methodologies Involving 4-Iodoaniline

The reactivity of the iodine atom in **4-iodoaniline** makes it an ideal substrate for various cross-coupling reactions, which are fundamental in the construction of complex pharmaceutical molecules.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. The following is a general protocol for the coupling of an aryl halide, such as a **4-iodoaniline** derivative, with a boronic acid.

Materials:

- **4-Iodoaniline** derivative (1.0 eq)
- Arylboronic acid (1.1-1.5 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.02-0.05 eq)
- Base (e.g., K_2CO_3 , Na_2CO_3 , 2.0-3.0 eq)
- Degassed solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

- To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the **4-iodoaniline** derivative, arylboronic acid, and the base.
- Add the palladium catalyst to the flask.
- Add the degassed solvent to the reaction mixture.
- Heat the mixture to the desired temperature (typically between 80-110 °C) and stir for the required reaction time (ranging from 2 to 24 hours).
- Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product using a suitable technique, such as column chromatography, to obtain the desired coupled product.

Experimental Protocol: Synthesis of Radioiodinated Compounds

The iodine atom of **4-iodoaniline** also provides a convenient site for the introduction of radioactive iodine isotopes, which is crucial for the development of imaging agents for diagnostics and therapeutic radiopharmaceuticals.[14][15]

Method: Isotopic Exchange for Radioiodination

This method involves the direct replacement of a non-radioactive iodine atom with a radioactive one.

Materials:

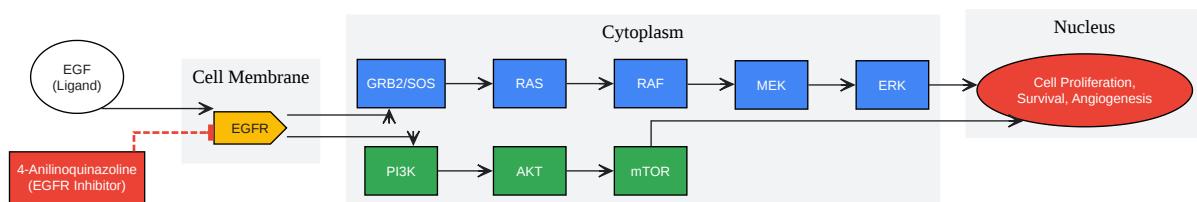
- Non-radioactive **4-iodoaniline** derivative (precursor)
- $\text{Na}^{[125]\text{I}}$ or $\text{Na}^{[131]\text{I}}$ solution
- Oxidizing agent (e.g., Chloramine-T, Iodogen)
- Reaction vial

Procedure:

- In a sealed reaction vial, place a small amount (10-20 μg) of the non-radioactive iodinated precursor.
- Add the solution of the radioactive sodium iodide (e.g., $\text{Na}^{[125]\text{I}}$) to the vial.
- Introduce the oxidizing agent to facilitate the exchange reaction.
- Allow the reaction to proceed at room temperature for a short duration, typically 5-15 minutes.
- Quench the reaction and purify the radiolabeled product using a suitable chromatographic technique, such as High-Performance Liquid Chromatography (HPLC), to separate it from unreacted iodide and the precursor.

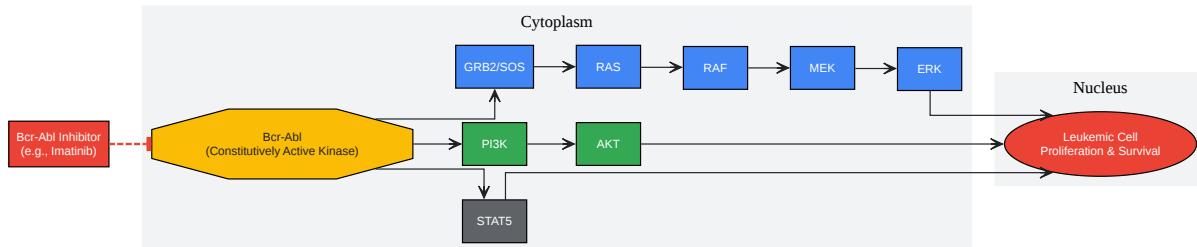
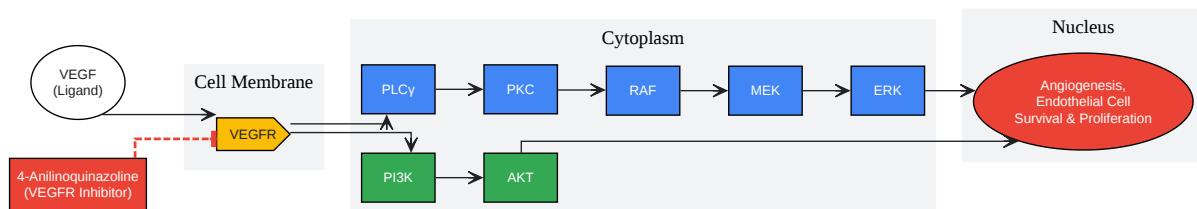
Signaling Pathways Targeted by 4-Iodoaniline Derivatives

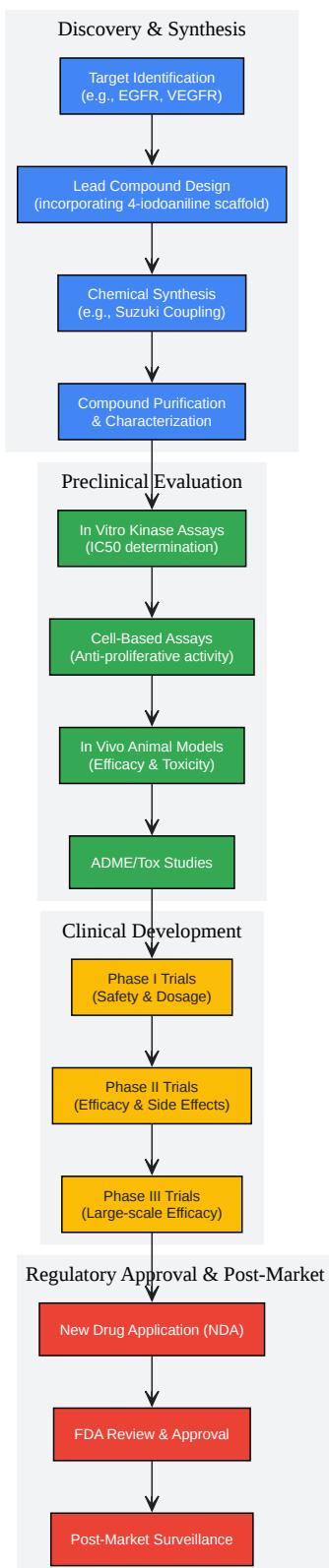
As previously mentioned, derivatives of **4-iodoaniline** are prominent as inhibitors of key signaling pathways implicated in cancer. The following diagrams illustrate the general mechanisms of these pathways and the points of intervention by inhibitors.



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Caption: EGFR Signaling Pathway and Inhibition.





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